molecular formula C16H13NO5 B5758272 4-Propanoylphenyl 2-nitrobenzoate

4-Propanoylphenyl 2-nitrobenzoate

Cat. No.: B5758272
M. Wt: 299.28 g/mol
InChI Key: MCPSBJFWMGXEAS-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 2-nitrobenzoate is an aromatic ester derivative comprising a 2-nitrobenzoate backbone esterified with a 4-propanoyl-substituted phenyl group. Its IUPAC name reflects the nitro group at the ortho position of the benzoate moiety and the propanoyl substituent at the para position of the phenyl ring. Structurally, the compound combines electron-withdrawing groups (nitro and propanoyl) with an ester linkage, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

(4-propanoylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-15(18)11-7-9-12(10-8-11)22-16(19)13-5-3-4-6-14(13)17(20)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPSBJFWMGXEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl 2-nitrobenzoate typically involves the esterification of 4-propanoylphenol with 2-nitrobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl 2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Propanoylphenyl 2-nitrobenzoate is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Reactivity and Properties

The substituents on the benzoate ring significantly alter electronic and steric properties. highlights methyl-substituted nitrobenzoates (e.g., methyl 2-nitrobenzoate, M2NB) as key comparators. Unlike M2NB, which has a simple methyl ester group, 4-propanoylphenyl 2-nitrobenzoate features a bulkier propanoylphenyl ester. Key differences include:

  • Electron-withdrawing effects: The nitro group at the ortho position deactivates the aromatic ring, directing electrophilic substitution to the meta position.
  • Steric hindrance: The propanoylphenyl group introduces steric bulk, which may reduce reactivity in nucleophilic acyl substitution reactions relative to smaller esters like M2NB.

Table 1: Substituent and Functional Group Comparisons

Compound Substituent on Benzoate Ester Group Key Reactivity Insights
This compound 2-nitro, 4-propanoylphenyl Propanoylphenyl Enhanced electron withdrawal; potential thermal stability
Methyl 2-nitrobenzoate (M2NB) 2-nitro Methyl Faster ester hydrolysis due to smaller size
Methyl 3-methoxybenzoate (M3MOB) 3-methoxy Methyl Electron-donating methoxy group increases ring reactivity
Pesticide-Related Nitrobenzoates: Functional Versatility

identifies lactofen and fluoroglycofen ethyl ester as 2-nitrobenzoate derivatives with herbicidal activity. These compounds share structural motifs with this compound but differ in substituents:

  • Lactofen: Contains a phenoxy group with chloro and trifluoromethyl substituents, enhancing lipophilicity and target binding in plants.
  • This compound: The propanoyl group may similarly increase lipophilicity, but its lack of phenoxy substituents suggests divergent biological targets or mechanisms compared to lactofen .

Table 2: Agrochemical Nitrobenzoate Comparisons

Compound Key Substituents Application Structural Relevance
Lactofen 5-(2-chloro-4-trifluoromethylphenoxy) Herbicide Phenoxy group enhances bioactivity
This compound 4-propanoylphenyl Unknown (inferred: synthesis intermediate) Propanoyl may optimize solubility for formulation
Contrast with Paraben Esters

Propyl paraben (), a 4-hydroxybenzoate ester, serves as a preservative. Unlike this compound, parabens rely on a hydroxyl group for antimicrobial activity. Key contrasts include:

  • Functional groups : Nitro (electron-withdrawing) vs. hydroxyl (electron-donating) groups lead to opposing effects on aromatic ring reactivity.
  • Applications : Parabens exploit hydroxyl-mediated hydrogen bonding for preservative efficacy, while nitrobenzoates may prioritize stability and electrophilic reactivity .
Hydrogen Bonding and Crystallinity

underscores the role of hydrogen bonding in molecular aggregation. The nitro group in this compound may participate in weak hydrogen bonds (C=O···H or NO₂···H interactions), influencing crystal packing. Comparatively, methyl esters like M2NB likely exhibit simpler packing patterns due to smaller substituents, whereas the propanoyl group in the target compound could promote layered or helical crystal structures via extended intermolecular interactions .

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